Cas no 51285-25-7 (3-Pyrrolidinol, 3-methanesulfonate)

3-Pyrrolidinol, 3-methanesulfonate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL2170665
- 51285-25-7
- EN300-7659497
- pyrrolidin-3-yl methanesulfonate
- 3-methanesulfonyloxypyrrolidine
- 3-Pyrrolidinol, 3-methanesulfonate
-
- インチ: 1S/C5H11NO3S/c1-10(7,8)9-5-2-3-6-4-5/h5-6H,2-4H2,1H3
- InChIKey: SICARXAOCNGBEQ-UHFFFAOYSA-N
- ほほえんだ: N1CCC(OS(C)(=O)=O)C1
計算された属性
- せいみつぶんしりょう: 165.04596439g/mol
- どういたいしつりょう: 165.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 318.1±31.0 °C(Predicted)
- 酸性度係数(pKa): 8.65±0.10(Predicted)
3-Pyrrolidinol, 3-methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7659497-5.0g |
pyrrolidin-3-yl methanesulfonate |
51285-25-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 | |
Enamine | EN300-7659497-0.5g |
pyrrolidin-3-yl methanesulfonate |
51285-25-7 | 95.0% | 0.5g |
$645.0 | 2025-03-21 | |
Enamine | EN300-7659497-1.0g |
pyrrolidin-3-yl methanesulfonate |
51285-25-7 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
Enamine | EN300-7659497-10.0g |
pyrrolidin-3-yl methanesulfonate |
51285-25-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-21 | |
Enamine | EN300-7659497-0.05g |
pyrrolidin-3-yl methanesulfonate |
51285-25-7 | 95.0% | 0.05g |
$563.0 | 2025-03-21 | |
Enamine | EN300-7659497-0.1g |
pyrrolidin-3-yl methanesulfonate |
51285-25-7 | 95.0% | 0.1g |
$591.0 | 2025-03-21 | |
Enamine | EN300-7659497-0.25g |
pyrrolidin-3-yl methanesulfonate |
51285-25-7 | 95.0% | 0.25g |
$617.0 | 2025-03-21 | |
Enamine | EN300-7659497-2.5g |
pyrrolidin-3-yl methanesulfonate |
51285-25-7 | 95.0% | 2.5g |
$1315.0 | 2025-03-21 |
3-Pyrrolidinol, 3-methanesulfonate 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Bacteriological
3-Pyrrolidinol, 3-methanesulfonateに関する追加情報
3-Pyrrolidinol, 3-methanesulfonate (CAS No. 51285-25-7)
3-Pyrrolidinol, 3-methanesulfonate, also known by its CAS number 51285-25-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of pyrrolidinol, a five-membered ring structure with hydroxyl functionality, further modified by the introduction of a methanesulfonate group. The methanesulfonate group, often abbreviated as Mesyl, is a common protecting group in organic synthesis and plays a crucial role in modulating the chemical properties of the parent pyrrolidinol moiety.
The structure of 3-Pyrrolidinol, 3-methanesulfonate consists of a pyrrolidine ring with a hydroxyl group at the 3-position and a methanesulfonate group attached to the same carbon atom. This unique substitution pattern imparts specific reactivity and stability to the molecule. The methanesulfonate group acts as an electron-withdrawing substituent, which can influence the acidity of the hydroxyl proton and enhance the nucleophilic character of the oxygen atom. Such properties make this compound valuable in various synthetic applications, including the preparation of intermediates for pharmaceuticals and advanced materials.
Recent studies have highlighted the potential of 3-Pyrrolidinol, 3-methanesulfonate in drug delivery systems. Researchers have explored its ability to serve as a building block for constructing bioactive molecules with tailored pharmacokinetic profiles. For instance, its role in the synthesis of prodrugs has been investigated, where the methanesulfonate group can act as a bioresponsive linker that releases active drugs under specific physiological conditions. This application underscores the importance of understanding the compound's chemical reactivity and stability under physiological environments.
In addition to its role in drug delivery, 3-Pyrrolidinol, 3-methanesulfonate has found applications in polymer chemistry. The compound has been used as a monomer in the synthesis of functional polymers with controlled mechanical and thermal properties. Its ability to participate in both nucleophilic and electrophilic reactions makes it versatile for incorporating into polymer networks. Recent advancements in click chemistry have further expanded its utility, enabling efficient conjugation with other functional groups to create high-performance materials.
The synthesis of 3-Pyrrolidinol, 3-methanesulfonate typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common methods include nucleophilic substitution reactions where pyrrolidinol derivatives are treated with mesylating agents such as methanesulfonyl chloride or methylsulfinylmethane under appropriate conditions. The choice of solvent, temperature, and catalyst significantly influences the outcome of these reactions.
The characterization of this compound relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide critical insights into its molecular structure, purity, and stability. For instance, NMR spectroscopy can reveal details about the spatial arrangement of atoms within the molecule, while MS helps confirm its molecular weight and fragmentation patterns.
In terms of safety considerations, handling 3-Pyrrolidinol, 3-methanesulfonate requires adherence to standard laboratory protocols due to its potential reactivity with moisture and other nucleophiles. Proper storage in inert containers under dry conditions is essential to maintain its stability over time.
The growing interest in green chemistry has led researchers to explore more sustainable methods for synthesizing compounds like 3-Pyrrolidinol, 3-methanesulfonate. Recent studies have focused on using biocatalysts or catalytic systems that minimize waste generation and energy consumption during synthesis. These efforts align with broader goals to develop environmentally friendly chemical processes while maintaining high standards of product quality.
In conclusion, 3-Pyrrolidinol, 3-methanesulfonate (CAS No. 51285-25-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug delivery systems, polymer chemistry, and beyond. As research continues to uncover new applications and improve synthetic methodologies for this compound, its significance in both academic and industrial settings is expected to grow further.
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